ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a chromen-3-yl core, which is a derivative of chromone, a naturally occurring compound found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives, depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Uniqueness
Ethyl 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is unique due to its complex structure, which includes a chromen-3-yl core and a naphthylmethoxy group. This complexity gives it distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C26H23ClO5 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C26H23ClO5/c1-3-30-25(28)11-10-20-16(2)21-13-22(27)24(14-23(21)32-26(20)29)31-15-17-8-9-18-6-4-5-7-19(18)12-17/h4-9,12-14H,3,10-11,15H2,1-2H3 |
InChI Key |
ZSMZLSDNHXRLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC4=CC=CC=C4C=C3)Cl)C |
Origin of Product |
United States |
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